6-Methoxypyrimidine-2,4-diamine
Overview
Description
6-Methoxypyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
6-Methoxypyrimidine-2,4-diamine derivatives have been studied for their potential antiviral applications. A study by Hocková et al. (2003) focused on 2,4-diamino-6-hydroxypyrimidines substituted in various positions, which showed significant inhibitory activity against retroviruses in cell culture. Especially, the 5-methyl derivative was notably effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Pyrimidine Derivatives
The transformation of 6-methylthiopyrimidines into various pyrimidine derivatives, including 6-methoxypyrimidine derivatives, has been explored. Cocco, Congiu, and Onnis (2000) demonstrated the synthesis of new pyrimidine derivatives and fused azolopyrimidines, which could have implications in the development of novel pharmaceutical compounds (Cocco, Congiu, & Onnis, 2000).
Luminescence Properties
The luminescence properties of 4-amino-2-methoxypyrimidine, a closely related compound, were studied by Szabo and Berens (1975). They examined the photochemical reactions of this compound in various solvents, indicating potential applications in the field of photochemistry (Szabo & Berens, 1975).
Alzheimer's Disease Treatment
A study by Mohamed et al. (2012) investigated derivatives of pyrimidine-2,4-diamine as multifunctional agents for potential treatment of Alzheimer's Disease (AD). They found that certain derivatives exhibited promising activity against cholinesterase, β-secretase, and Aβ-aggregation, which are key therapeutic targets in AD (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Pyrimidine Rearrangement
Brown and Lee (1970) investigated the thermal rearrangement of methoxypyrimidines. Their study provides insight into the chemical behavior of pyrimidines under certain conditions, which is crucial for the synthesis of more complex molecules (Brown & Lee, 1970).
Solubility Studies
The solubility of related compounds such as 2-amino-4-chloro-6-methoxypyrimidine has been studied in various organic solvents. Yao, Xia, and Li (2017) provided detailed data on the solubility behavior, which is vital for understanding the compound's properties in different environments (Yao, Xia, & Li, 2017).
Chemical Synthesis Innovation
Ju Xiu-lian (2009) focused on the synthesis of 2-amino-4-methoxypyrimidine through an innovative process, highlighting its applicability in industrial production due to cost-effectiveness and high yields. This research contributes to the practical applications of pyrimidine derivatives in various industries (Ju Xiu-lian, 2009).
Safety and Hazards
The safety data sheet for a related compound, m-Phenylenediamine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects. It is also very toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
6-methoxypyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMJXWHJWWZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355715 | |
Record name | 6-Methoxypyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3270-97-1 | |
Record name | 6-Methoxypyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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